6-chloro-8-methyl-9H-purine
Overview
Description
6-Chloro-8-methyl-9H-purine is a heterocyclic aromatic organic compound with the molecular formula C6H5ClN4. It is a derivative of purine, a fundamental structure in biochemistry, known for its role in the formation of nucleotides. The compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 8th position on the purine ring .
Mechanism of Action
Target of Action
The primary target of 6-chloro-8-methyl-9H-purine is DAPK-1 , a kinase known to be involved in apoptotic events . This compound has been shown to inhibit DAPK-1, suggesting that the inhibition of this target could be responsible for the induction of cell death by apoptosis .
Mode of Action
This compound interacts with its target, DAPK-1, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cell that can trigger apoptosis .
Biochemical Pathways
It is known that dapk-1, the compound’s primary target, plays a crucial role in apoptotic events . Therefore, the inhibition of DAPK-1 by this compound likely affects the pathways involved in apoptosis.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cells . This is achieved through the inhibition of DAPK-1, which disrupts normal cellular functions and triggers cell death .
Biochemical Analysis
Biochemical Properties
6-Chloro-8-methyl-9H-purine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in the production of uric acid, which is beneficial in treating conditions like gout. Additionally, this compound can interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins . Furthermore, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its interaction with xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This binding interaction is crucial for its therapeutic effects in metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit xanthine oxidase without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic pathways are crucial for its elimination from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific nucleoside transporters . Once inside the cell, it can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with nucleic acids and enzymes . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its functional specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-methyl-9H-purine typically involves the chlorination of 8-methylpurine. One common method includes the reaction of 8-methylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Substitution Reactions: The methyl group at the 8th position can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Amino Derivatives: Formed by the substitution of the chlorine atom with an amine group.
Oxo Derivatives: Formed by the oxidation of the purine ring.
Dihydro Derivatives: Formed by the reduction of the purine ring.
Scientific Research Applications
6-Chloro-8-methyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Similar structure but lacks the methyl group at the 8th position.
8-Methylpurine: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-9-isopropyl-9H-purine: Similar structure with an isopropyl group instead of a methyl group at the 9th position.
Uniqueness
6-Chloro-8-methyl-9H-purine is unique due to the presence of both a chlorine atom at the 6th position and a methyl group at the 8th position. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
6-chloro-8-methyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQXIIORWCBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419922 | |
Record name | 6-chloro-8-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92001-52-0 | |
Record name | 6-Chloro-8-methyl-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92001-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-8-methyl-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092001520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 92001-52-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-8-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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